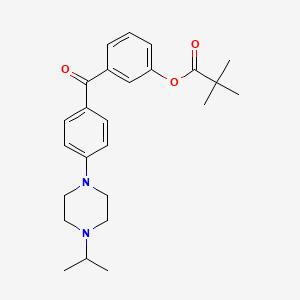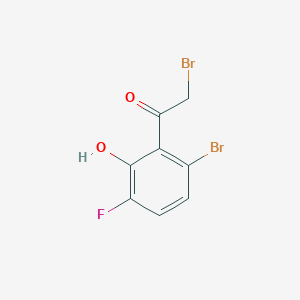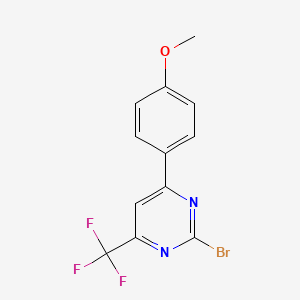![molecular formula C13H22ClN5O3 B13717607 N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride](/img/structure/B13717607.png)
N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz[a]anthracene, also known as benzo[a]anthracene, is a polycyclic aromatic hydrocarbon with the chemical formula C₁₈H₁₂. It is produced during the incomplete combustion of organic matter such as fossil fuels, wood, or coal. Benz[a]anthracene is one of the carcinogenic constituents of tobacco smoke and is considered an important environmental genotoxin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benz[a]anthracene can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the cyclization of 1,2-diphenylethylene derivatives under acidic conditions. Another method includes the dehydrogenation of tetrahydrobenz[a]anthracene using palladium on carbon as a catalyst.
Industrial Production Methods: Industrially, benz[a]anthracene is often obtained as a byproduct of coal tar distillation. The coal tar is subjected to fractional distillation, and benz[a]anthracene is isolated from the fraction containing polycyclic aromatic hydrocarbons.
Types of Reactions:
Oxidation: Benz[a]anthracene undergoes oxidation reactions to form epoxides and dihydrodiols. These reactions are catalyzed by enzymes such as cytochrome P450.
Reduction: Reduction of benz[a]anthracene can yield tetrahydrobenz[a]anthracene.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of benz[a]anthracene, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used for substitution reactions.
Major Products Formed:
Oxidation: Benz[a]anthracene-7,12-dione, benz[a]anthracene-1,2-diol.
Reduction: Tetrahydrobenz[a]anthracene.
Substitution: Halogenated benz[a]anthracene derivatives, nitrobenz[a]anthracene.
Scientific Research Applications
Benz[a]anthracene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Benz[a]anthracene is used in studies to understand its genotoxic and carcinogenic effects on living organisms.
Medicine: Research on benz[a]anthracene helps in understanding the mechanisms of cancer development and the role of environmental pollutants in carcinogenesis.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
Benz[a]anthracene exerts its effects primarily through the formation of reactive metabolites. These metabolites can form DNA adducts, leading to mutations and potentially causing cancer. The compound is metabolized by cytochrome P450 enzymes to form epoxides, which can further react to form dihydrodiols. These dihydrodiols can undergo further oxidation to form diol epoxides, which are highly reactive and can bind to DNA, causing genotoxic effects .
Comparison with Similar Compounds
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Chrysene: A polycyclic aromatic hydrocarbon with four fused benzene rings, similar in structure to benz[a]anthracene.
Dibenz[a,h]anthracene: A polycyclic aromatic hydrocarbon with five fused benzene rings, known for its carcinogenicity.
Uniqueness: Benz[a]anthracene is unique due to its specific structure, which allows it to form highly reactive metabolites that can bind to DNA and cause mutations. Its presence in tobacco smoke and its role as an environmental pollutant make it a compound of significant concern in public health and environmental studies .
Properties
IUPAC Name |
N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2.ClH.H2O/c14-11(19)10(7-4-8-17-13(15)16)18-12(20)9-5-2-1-3-6-9;;/h1-3,5-6,10H,4,7-8H2,(H2,14,19)(H,18,20)(H4,15,16,17);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNWMEVQAWUIHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)N.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanaminium, N,N,N-trimethyl-2,3-bis[(1-oxohexadecyl)oxy]-](/img/structure/B13717543.png)




![7,7,9,17,19,19-hexamethyl-13-[2-[methyl(2-sulfoethyl)carbamoyl]-4-(prop-2-ynylcarbamoyl)phenyl]-22-sulfo-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaene-4-sulfonate](/img/structure/B13717585.png)
![7-Amino-5-(methylthio)-2-(2-thiazolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13717590.png)




![2-Cyclopropyldibenzo[b,d]furan](/img/structure/B13717625.png)
